molecular formula C26H25ClN2O4S B2596076 Ethyl 2-(benzofuran-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1323532-78-0

Ethyl 2-(benzofuran-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2596076
CAS RN: 1323532-78-0
M. Wt: 497.01
InChI Key: TZWGHSWZEIHFMN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups and structural motifs common in medicinal chemistry . It contains a benzofuran moiety, a tetrahydrothieno[2,3-c]pyridine ring, and a carboxamide group. These structural motifs are often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and tetrahydrothieno[2,3-c]pyridine rings would contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzofuran compounds generally have unique physicochemical properties that make them important in medicinal chemistry .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S.ClH/c1-2-31-26(30)23-19-12-13-28(15-17-8-4-3-5-9-17)16-22(19)33-25(23)27-24(29)21-14-18-10-6-7-11-20(18)32-21;/h3-11,14H,2,12-13,15-16H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWGHSWZEIHFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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